Cas no 2418670-99-0 (N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide)

2418670-99-0 structure
Productnaam:N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Chemische en fysische eigenschappen
Naam en identificatie
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- 2418670-99-0
- N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
- Z2493774019
- EN300-26687353
- N-(1-Cyanocyclopropyl)-4-methyl-5-phenyl-2-thiophenecarboxamide
- N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
-
- Inchi: 1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19)
- InChI-sleutel: VPLXKWLNIFOBDE-UHFFFAOYSA-N
- LACHT: C1(C(NC2(C#N)CC2)=O)SC(C2=CC=CC=C2)=C(C)C=1
Berekende eigenschappen
- Exacte massa: 282.08268425g/mol
- Monoisotopische massa: 282.08268425g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 81.1Ų
Experimentele eigenschappen
- Dichtheid: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 463.6±45.0 °C(Predicted)
- pka: 11.40±0.20(Predicted)
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687353-0.05g |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
2418670-99-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Gerelateerde literatuur
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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